Triphenylvalsartan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the synthesis process for Triphenylvalsartan is not explicitly mentioned in the literature, the synthesis of Valsartan, a related compound, has been described. The synthesis of Valsartan involves five steps starting from 4’-methyl-2-cyanobiphenyl. The key step involves tetrazole ring formation catalyzed by Lewis acid .

Applications De Recherche Scientifique

Migraine and Pain Research

Triphenylvalsartan's related compounds, such as triptans, have been instrumental in understanding the pathophysiology and pharmacology of migraines. Triptans, acting as 5-HT1B/1D agonists, have led to the development of new investigational therapies like CGRP antagonists, which target components of the trigeminal sensory neuroinflammatory response in migraine treatment (Hargreaves, 2007).

QSAR Modeling and Triptan Binding Affinities

A study utilized quantitative structure-activity relationships (QSARs) to identify new triptan molecules, which are structurally related to Triphenylvalsartan. These molecules selectively bind to serotonin receptors, showing potential for migraine relief drug development (Alland & Jacobson, 2021).

Migraine Treatment Strategies

Research into Triphenylvalsartan-related triptans has expanded therapeutic strategies for migraine treatment, with a focus on drugs like ditans and gepants. These developments represent a significant advance in migraine treatment, potentially transforming headache medicine (Do, Guo, & Ashina, 2019).

Cardiovascular Research

Triphenylvalsartan's structurally related compound, valsartan, was investigated in the Valsartan in Acute Myocardial Infarction Trial (VALIANT) for its effectiveness in survivors of an acute myocardial infarction. This study has been pivotal in cardiovascular research, providing insights into the use of angiotensin receptor blockers in heart conditions (Winkelmann, 2004).

Neuropharmacological Effects

Studies on Triphenylvalsartan-related triptans have also contributed to understanding neuropharmacological effects in migraine treatment. This includes insights into the action of these drugs on serotonin receptors and their impact on the trigeminovascular system (Reuter, Salomone, Ickenstein, & Waeber, 2004).

Orientations Futures

While specific future directions for Triphenylvalsartan are not mentioned in the literature, there are ongoing studies on the use of sacubitril/valsartan in patients with infectious disease events . These studies could potentially provide insights into future research directions for Triphenylvalsartan.

Propriétés

IUPAC Name |

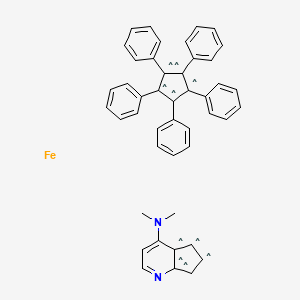

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCWKLWGCQAUOU-FAIXQHPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H43N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.